molecular formula C15H24N2O3S B11173717 N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No.: B11173717
M. Wt: 312.4 g/mol
InChI Key: PNOIVJKFJFLCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a butylsulfamoyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butyl chloride in the presence of a base such as sodium hydroxide to form N-(4-butylsulfamoyl)aniline.

    Amidation Reaction: The intermediate N-(4-butylsulfamoyl)aniline is then reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide is primarily attributed to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

  • N-(4-butylsulfamoyl)phenylacetamide
  • N-(4-tert-butylsulfamoyl)phenyl-3-phenylbutanamide
  • N-(4-butylsulfamoyl)phenyl-3-fluorobenzamide

Comparison: N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which may influence its chemical reactivity and biological activity compared to similar compounds. The butylsulfamoyl group provides a consistent structural feature, while variations in the amide or phenyl substituents can lead to differences in properties and applications.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C15H24N2O3S/c1-4-5-10-16-21(19,20)14-8-6-13(7-9-14)17-15(18)11-12(2)3/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,17,18)

InChI Key

PNOIVJKFJFLCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.